![molecular formula C17H17N3O3S2 B2630826 4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 349622-63-5](/img/structure/B2630826.png)

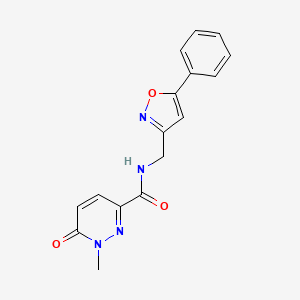

4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

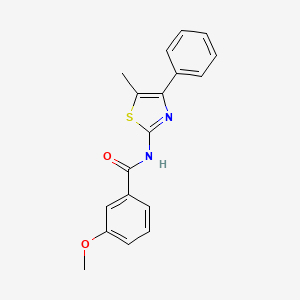

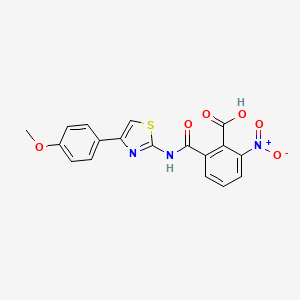

The compound “4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a benzimidazole derivative . Benzimidazole derivatives have been evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the attachment of a 4-(methylsulfonyl) phenyl pharmacophore via its C-2 position . The synthesized compounds were evaluated for their anti-inflammatory activity and ulcerogenic liability .Chemical Reactions Analysis

The compound is part of a series of benzimidazole derivatives that have been evaluated as COX-1/COX-2 inhibitors . The exact chemical reactions involving this compound are not specified in the retrieved data.Applications De Recherche Scientifique

Applications in Cardiac Electrophysiology

The compound has been explored for its potential in cardiac electrophysiological activity. Studies have shown that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, sharing a similar structure with the compound, exhibit potency comparable to known class III agents in in vitro cardiac models. This suggests that the compound may hold promise in the development of new treatments for arrhythmias (Morgan et al., 1990).

Role in Anti-inflammatory Activities

Research has indicated that derivatives of the compound may possess significant anti-inflammatory properties. Compounds derived from a similar base structure were found to exhibit anti-inflammatory activity across certain concentration ranges, further highlighting the compound's potential in medical applications (Lynch et al., 2006).

Use in Corrosion Inhibition

The compound's derivatives have been investigated for their use as corrosion inhibitors. Specifically, certain benzothiazole derivatives were synthesized to study their effectiveness in protecting steel against corrosion in acidic environments. The findings suggest a potential application of these compounds in industrial processes to enhance the longevity of metal components (Hu et al., 2016).

Contributions to Heterocyclic Chemistry

The compound's structure has facilitated the synthesis of various heterocycles, critical in pharmaceutical chemistry. Studies demonstrate the compound's utility as a building block for creating novel heterocycles, which could be integral in the development of new drugs and treatments (Darweesh et al., 2016).

Imaging and Diagnostic Applications

Compounds structurally related to the compound have been synthesized and used as ligands for imaging metabotropic glutamate receptors in the brain. This application is particularly relevant in the field of neurology and can aid in the diagnosis and study of various neurological conditions (Fujinaga et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit hiv-1 rt and cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) .

Mode of Action

It is suggested that similar compounds exhibit inhibitory action against their targets . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to affect the hiv-1 rt and cox pathways .

Result of Action

Similar compounds have been shown to inhibit their targets, leading to potential therapeutic effects .

Orientations Futures

Propriétés

IUPAC Name |

4-(dimethylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(25(3,22)23)10-15(14)24-17/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXJRWPUJKMDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)

![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)

![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)

![4-(dimethylsulfamoyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]benzamide](/img/structure/B2630752.png)

![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2630757.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)